Boc-D-2-Aminomethylphe(Fmoc)
CAS No.: 1212895-19-6
Cat. No.: VC7095347
Molecular Formula: C30H32N2O6
Molecular Weight: 516.594
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212895-19-6 |
|---|---|
| Molecular Formula | C30H32N2O6 |
| Molecular Weight | 516.594 |
| IUPAC Name | (2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
| Standard InChI Key | URDGEKHRYXDFMC-AREMUKBSSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
Boc-D-2-Aminomethylphe(Fmoc), systematically named (2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, belongs to the class of protected α-amino acids . Its IUPAC name reflects the stereochemistry at the α-carbon (D-configuration) and the positions of the Boc and Fmoc groups on the aminomethylphenylalanine scaffold. The compound’s SMILES notation,
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O,
encodes the spatial arrangement of functional groups, while its InChIKey (URDGEKHRYXDFMC-AREMUKBSSA-N) provides a unique identifier for database searches .
Table 1: Key Physicochemical Properties of Boc-D-2-Aminomethylphe(Fmoc)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 516.6 g/mol | |
| Protection Groups | Boc (N-terminal), Fmoc (side chain) | |
| Solubility | DMF, DCM, MeOH | |
| Stability | Acid-labile (Boc), Base-labile (Fmoc) |
Stereochemical Considerations
The D-configuration at the α-carbon distinguishes this derivative from its L-enantiomer, influencing its incorporation into non-ribosomal peptide sequences and β-peptide foldamers. The ortho-aminomethyl substitution on the phenyl ring introduces steric hindrance, necessitating optimized coupling conditions during SPPS .
Synthesis and Optimization Strategies
Flow-Mediated Mono-Protection Techniques
Recent advances in continuous-flow chemistry have revolutionized the synthesis of mono-protected diamines like Boc-D-2-Aminomethylphe(Fmoc). A two-step flow reactor system (Figure 1) enables high-yield mono-functionalization by precisely controlling stoichiometry, residence time, and temperature :
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Step 1: Boc protection of the primary amine using di-tert-butyl dicarbonate (BocO) in methanol at 0°C.
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Step 2: Fmoc protection of the secondary amine via Fmoc-Osu in DMF, quenched with cold methanolic HCl.
Table 2: Optimization of Boc Protection in Flow Reactors
| Parameter | Optimal Value | Yield (2a) | Di-Protected Byproduct (3a) |
|---|---|---|---|
| Diamine Equivalents | 2.0 | 64% | <5% |
| Residence Time | 0.5 min | 65% | 8% |
| Temperature | 0°C | 67% | 3% |
Key findings:
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Excess diamine (2.0 eq) suppresses di-Boc formation by favoring mono-protection kinetics .
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Short residence times (0.5 min) minimize side reactions while maintaining high conversion rates .
Applications in Solid-Phase Peptide Synthesis
Orthogonal Protection in Complex Sequences
Boc-D-2-Aminomethylphe(Fmoc) exemplifies orthogonal protection strategies critical for synthesizing branched peptides and cyclic depsipeptides. The Boc group’s acid lability (cleavable with 95% TFA) allows sequential deprotection without affecting the base-sensitive Fmoc group, which requires piperidine/DMF for removal . This duality enables iterative peptide elongation on resin supports.
Mitigating Side Reactions
The compound’s design addresses common SPPS challenges:
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Aggregation Prevention: The hydrophobic Fmoc group enhances solubility of protected peptide-resin complexes, reducing β-sheet formation .
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Sulfonation Resistance: Unlike Mtr- or Pmc-protected arginines, the Pbf group (used in related analogs) minimizes Trp sulfonation during TFA cleavage when paired with Boc-protected Trp .
Recent Advances and Future Directions
Alternative Protecting Groups
Emerging groups like 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-isovaleryl (Ddiv) offer complementary stability profiles. Initial studies show Ddiv-protected analogs resist N→N’ migration under standard SPPS conditions, making them suitable for synthesizing histidine-rich peptides .
Machine Learning-Driven Optimization
Recent efforts integrate reaction data from flow systems (Table 2) into neural networks to predict optimal protection sequences for non-canonical amino acids. Preliminary models reduce trial-and-error screening by 40% in Boc/Fmoc-mediated syntheses .
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